molecular formula C10H14N2O B15307554 Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine

Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine

Cat. No.: B15307554
M. Wt: 178.23 g/mol
InChI Key: LYPKOUNPEXXXLQ-UHFFFAOYSA-N
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Description

Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C10H14N2O . . This compound is of interest due to its unique structure, which combines a pyridine ring with a tetrahydrofuran ring, linked by a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of metal-free hypervalent iodine/TEMPO mediated oxidation of amines . This approach is efficient and provides diverse products under milder reaction conditions in excellent yields.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement . The specific methods used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes and ketones.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6 . This interaction can influence the metabolism of other compounds and potentially lead to various biological effects.

Comparison with Similar Compounds

Uniqueness: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both a pyridine ring and a tetrahydrofuran ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

oxolan-3-yl(pyridin-3-yl)methanamine

InChI

InChI=1S/C10H14N2O/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8/h1-2,4,6,9-10H,3,5,7,11H2

InChI Key

LYPKOUNPEXXXLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C2=CN=CC=C2)N

Origin of Product

United States

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